
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Novel Bioactive Compounds
Research has demonstrated the synthesis of novel bioactive compounds bearing the 1,2,4-oxadiazole ring, similar to part of the structure of the compound . For example, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity toward a panel of cell lines, showcasing the potential of these structures in medicinal chemistry (Maftei et al., 2013).
Development of Antimicrobial Agents
Quinazoline-2,4-dione derivatives have been evaluated for their antimicrobial activities, including against mycobacteria and gyrase mutant strains, highlighting the scaffold's utility in developing new antimicrobials. For instance, Malik et al. (2011) assessed quinazolinediones against cultured Mycobacterium smegmatis and found these compounds exhibited activity, albeit with higher MIC values compared to fluoroquinolones, suggesting a potential area for optimization in antimicrobial drug discovery (Malik et al., 2011).
Green Chemistry Applications
The use of "on water" protocols for synthesizing complex heterocyclic structures, such as those involving quinazoline derivatives, represents an environmentally friendly approach to chemical synthesis. Rajesh et al. (2011) described a L-proline-catalyzed synthesis method that proceeds with high atom economy, showcasing an example of green chemistry principles applied to the synthesis of heterocyclic compounds (Rajesh et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2-aminobenzoic acid. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, which is synthesized from 3-ethoxyaniline and ethyl chloroformate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2-aminobenzoic acid", "3-ethoxyaniline", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve 2-fluorobenzylamine (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in methanol and add a catalytic amount of acetic acid.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the product.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester:", "- Dissolve 3-ethoxyaniline (1.0 equiv) in dichloromethane and add a catalytic amount of triethylamine.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour.", "- Add water to the reaction mixture and extract with dichloromethane.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "- Dissolve the resulting solid in methanol and add a catalytic amount of sodium hydroxide.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "- Extract the resulting mixture with dichloromethane and wash the organic layer with saturated sodium bicarbonate solution.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (1.1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in dichloromethane.", "- Stir the reaction mixture at room temperature for 4 hours.", "- Filter the resulting precipitate and wash with dichloromethane.", "- Evaporate the solvent under reduced pressure and purify the resulting solid by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "- Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the final product." ] } | |
Numéro CAS |
1207028-11-2 |
Formule moléculaire |
C25H19FN4O4 |
Poids moléculaire |
458.449 |
Nom IUPAC |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |
Clé InChI |
WVBDHHUPXFZHPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
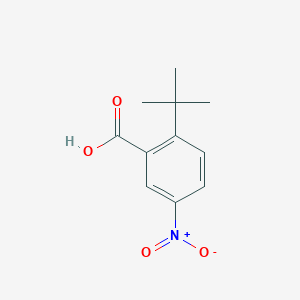
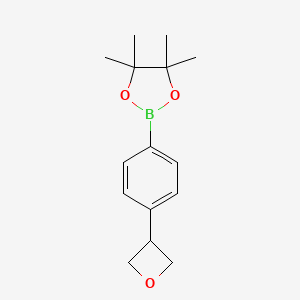
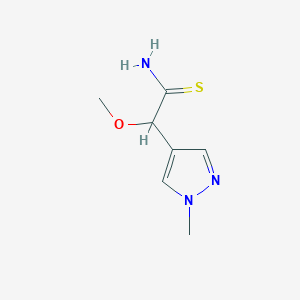
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2599761.png)
![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2599762.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)
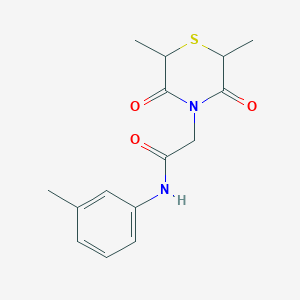

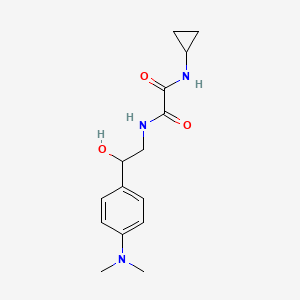
![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)
![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)
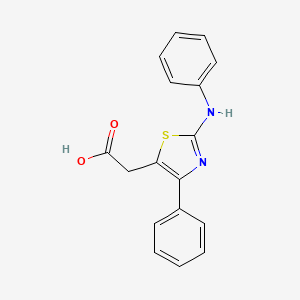
![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)